molecular formula C12H32N2O3S B14416979 N,N-diethylethanamine;sulfurous acid CAS No. 84658-31-1

N,N-diethylethanamine;sulfurous acid

Cat. No.: B14416979
CAS No.: 84658-31-1
M. Wt: 284.46 g/mol
InChI Key: FDCPZJRFIPCMOL-UHFFFAOYSA-N
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Description

N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:

NH3+3C2H5OHN(C2H5)3+3H2ONH_3 + 3C_2H_5OH \rightarrow N(C_2H_5)_3 + 3H_2O NH3​+3C2​H5​OH→N(C2​H5​)3​+3H2​O

This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.

Industrial Production Methods

In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine undergoes various chemical reactions, including:

    Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.

    Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.

    Oxidation: It can be oxidized to form N,N-diethylacetamide.

Common Reagents and Conditions

    Alkyl halides: Used in nucleophilic substitution reactions.

    Acids: Used in acid-base reactions to form salts.

    Oxidizing agents: Used in oxidation reactions to form amides.

Major Products

    Quaternary ammonium salts: Formed from nucleophilic substitution reactions.

    Triethylammonium salts: Formed from acid-base reactions.

    N,N-diethylacetamide: Formed from oxidation reactions.

Scientific Research Applications

N,N-diethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.

    Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.

    Industry: It is used in the production of rubber, resins, and dyes.

Mechanism of Action

N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.

    N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.

    N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.

Uniqueness

N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.

Properties

CAS No.

84658-31-1

Molecular Formula

C12H32N2O3S

Molecular Weight

284.46 g/mol

IUPAC Name

N,N-diethylethanamine;sulfurous acid

InChI

InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3)

InChI Key

FDCPZJRFIPCMOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.OS(=O)O

Origin of Product

United States

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